molecular formula C26H18FN3O2S B2940777 N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922703-40-0

N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2940777
CAS RN: 922703-40-0
M. Wt: 455.51
InChI Key: KPAPEZMUBOMTEQ-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. This compound is a small molecule inhibitor of the protein kinase B-Raf, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is involved in regulating cell growth, differentiation, and survival, and is frequently dysregulated in cancer cells.

Scientific Research Applications

Anticancer Activity

Compounds with structures similar to "N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide" have been investigated for their anticancer properties. For instance, novel fluoro substituted benzo[b]pyrans have shown significant anti-lung cancer activity. These compounds, upon various chemical reactions, yielded derivatives that exhibited potent anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs (Hammam et al., 2005).

VEGFR-2 Inhibition

Substituted benzamides, closely related in structure to the queried compound, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors have demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Antimicrobial and Antituberculosis Activity

Research on substituted 2-aminobenzothiazoles derivatives, sharing a common structural motif with the target compound, highlighted their antimicrobial properties. These compounds exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and showed potential in designing more potent derivatives for antimicrobial applications (Anuse et al., 2019). Additionally, thiazole-aminopiperidine hybrid analogues were found to be effective Mycobacterium tuberculosis GyrB inhibitors, presenting a new avenue for antituberculosis drug development (Jeankumar et al., 2013).

Fluorescent Sensors and Probes

Benzimidazole and benzothiazole conjugated Schiff bases were synthesized as fluorescent sensors, demonstrating the utility of fluorine-containing compounds in detecting metal ions like Al3+ and Zn2+. These findings indicate the potential of such compounds in developing new fluorescent sensors for environmental and biological applications (Suman et al., 2019).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18FN3O2S/c27-19-12-13-22-24(15-19)33-26(29-22)30(17-18-7-6-14-28-16-18)25(31)21-10-4-5-11-23(21)32-20-8-2-1-3-9-20/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAPEZMUBOMTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

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